molecular formula C12H22N2O2 B14107975 (4Z)-cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate

(4Z)-cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate

Cat. No.: B14107975
M. Wt: 226.32 g/mol
InChI Key: MMNVKTBTNQJBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-Amine Hydrochloride can be synthesized through the functionalization of trans-cyclooctene with an amine group. The synthesis involves the incorporation of the cyclooctene moiety into carboxyl-containing compounds or biomolecules via standard coupling techniques such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction conditions typically involve the use of activators or activated esters like NHS (N-Hydroxysuccinimide) esters to form stable amide bonds .

Industrial Production Methods

Industrial production of TCO-Amine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is usually supplied as a crystalline hydrochloride salt for easy handling and extended shelf life .

Properties

IUPAC Name

cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVKTBTNQJBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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